molecular formula C7H4Cl3NO2 B8224567 Methyl 3,5,6-trichloropicolinate

Methyl 3,5,6-trichloropicolinate

Cat. No.: B8224567
M. Wt: 240.5 g/mol
InChI Key: QEAIPSWIKISPLT-UHFFFAOYSA-N
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Description

Methyl 3,5,6-trichloropicolinate is an organic compound with the molecular formula C₇H₄Cl₃NO₂. It is a derivative of picolinic acid, where the hydrogen atoms at positions 3, 5, and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method to prepare methyl 3,5,6-trichloropicolinate involves the use of highly selective C–H borylation followed by chlorodeborylation reactions. The process utilizes an iridium catalyst for the C–H borylation step, followed by copper(II) chloride-mediated chlorodeborylation under optimized conditions. This method is notable for its high regioselectivity and low impurity levels .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the aforementioned borylation and chlorodeborylation reactions. The process is optimized to ensure high yield and purity, with the iridium catalyst and ligands being recycled and reused to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,6-trichloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative of this compound .

Scientific Research Applications

Methyl 3,5,6-trichloropicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3,5,6-trichloropicolinate involves its interaction with specific molecular targets. For instance, as a herbicide, it disrupts the growth of plants by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Triclopyr: Another chlorinated pyridine derivative used as a herbicide.

    Chlorpyrifos: An organophosphate pesticide with similar structural features.

Uniqueness

Methyl 3,5,6-trichloropicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its high regioselectivity in synthetic reactions and potential for various applications make it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 3,5,6-trichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAIPSWIKISPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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